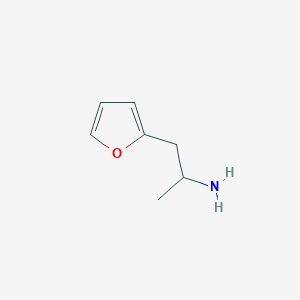

![molecular formula C12H18BrNO2 B1272730 N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine CAS No. 355383-43-6](/img/structure/B1272730.png)

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine is not detailed in the papers, similar synthetic strategies can be inferred. For instance, the synthesis of N-methoxy-9-methyl-9H-purin-6-amines involved N-methylation and displacement reactions . Such methodologies could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

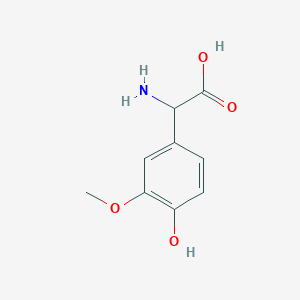

Molecular Structure Analysis

The molecular structure of the compound would likely feature a methoxy group that could influence the electronic properties of the molecule, as seen in the study of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, where the methoxy group is part of the quinoline ring . The presence of a bromine atom could also affect the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers do not provide specific reactions for N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine, but they do discuss reactions of structurally related compounds. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine was used in [2 + 2] cycloadditions with ketenes , suggesting that the amine group in the target compound could also participate in cycloaddition reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine can be speculated based on the properties of similar compounds. For instance, the presence of a bromine atom and a methoxy group could influence the compound's density, solubility, and boiling point. The compound's reactivity could be affected by these substituents, as seen in the reactivity of N-methoxy-9-methyl-9H-purin-6-amines . The crystal structure analysis of a related compound suggests that weak hydrogen bonding could play a role in the solid-state packing of the target compound.

Applications De Recherche Scientifique

Toxicokinetics and Analytical Toxicology

This compound, as part of the NBOMe analogues, is significant in toxicokinetic studies which are crucial for understanding drug-drug interactions, polymorphism effects, and elimination routes. Such research is essential in forensic and clinical toxicology for identifying substance abuse or intoxication cases, and for risk assessment (Richter et al., 2019).

Metabolic Studies

In metabolic studies, the compound has been analyzed for N-hydroxylation and O-demethylation. Understanding these metabolic processes is vital for grasping the biological transformations and potential effects of the compound (Gal et al., 1975); (Zweig & Castagnoli, 1977).

Photoreactivity Studies

Research into the photochemical reactions of derivatives similar to N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine can provide insights into their stability and behavior under light exposure, which is crucial for storage and handling guidelines (Nishio et al., 2000).

Chemical Synthesis and Catalysis

Studies on the amination of related compounds, like 1-methoxy-2-propanol, highlight the role of such compounds in catalysis and chemical synthesis. This research contributes to the development of new synthetic methods and catalysts (Bassili & Baiker, 1990).

Drug Discrimination Studies

Investigations into the discriminative stimulus effects of similar compounds provide insights into their psychoactive properties. This research is important for understanding the potential misuse and psychological impact of these substances (Glennon et al., 2007).

Safety And Hazards

Orientations Futures

The misuse of NBOMe derivatives, including this compound, is a growing problem worldwide . Future research will likely focus on better understanding the effects of these compounds, developing methods for their detection, and finding ways to treat or prevent the harmful effects associated with their use .

Propriétés

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3/h4-6,9,14H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIASJWGKWHGDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386062 |

Source

|

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |

CAS RN |

355383-43-6 |

Source

|

| Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)